- Reinvestigation of the synthesis of isoliquiritigenin: application of Horner-Wadsworth-Emmons reaction and Claisen-Schmidt condensation, Chemical & Pharmaceutical Bulletin, 2011, 59(7), 885-888
Cas no 961-29-5 (Isoliquiritigenin)
O Isoliquiritigenina é um flavonóide natural encontrado em plantas como o alcaçuz (Glycyrrhiza glabra), conhecido por sua estrutura química distinta (C15H12O4) e propriedades bioativas. Este composto apresenta atividade antioxidante, anti-inflamatória e anticancerígena, destacando-se por sua capacidade de modular vias de sinalização celular, como a via NF-κB. Estudos demonstram seu potencial na inibição de enzimas como a tirosinase, além de efeitos cardioprotetores e neuroprotetores. Sua biodisponibilidade e baixa toxicidade o tornam um candidato promissor para aplicações farmacêuticas e nutracêuticas, com pesquisas em andamento para otimizar sua eficácia terapêutica.
Isoliquiritigenin structure
Product Name:Isoliquiritigenin
N.o CAS:961-29-5
MF:C15H12O4
MW:256.253384590149
MDL:MFCD00075907
CID:40418
PubChem ID:24278037
Update Time:2025-10-15
Isoliquiritigenin Propriedades químicas e físicas
Nomes e Identificadores
-
- Isoliquiritigenin
- 2',4,4'-TRIHYDROXYCHALCONE
- (e)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
- 2’,4,4’-trihydroxy-chalcon
- 4,4’-trihydroxychalcone(e)-2
- 4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-((e)-2-propen-1-on
- gu17
- ISOLIQUIRITIGENIN(P)
- ISOLIQUIRITIGENIN(RG)
- (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, 4,2μ,4μ-
- Trihydroxychalcone
- (E)-2',4,4'-Trihydroxychalcone
- 2',4,4'-Trihydroxy-trans-chalcone
- 2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (2E)-
- Isoliquiritigenin(ISL,GU 17, ILTG)
- 2',4',4-TRIHYDROXYCHALCONE
- 4,2',4'-TRIHYDROXYCHALCONE
- GU-17
- ISL
- Isoliquiritigen
- Isoliquiritigenin,4,2',4'-Trihydroxychalcone
- ISOLIQUIRTIGENIN
- Isqliquiritigenin
- 4,2′,4′-Trihydroxychalcone
- [ "" ]
- 6'-deoxychalcone
- (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- GU 17
- C15H12O4
- Chalcone, 2',4,4'-trihydroxy-
- B9CTI9GB8F
- 42'4'-trihydroxychalcone
- 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
- (2E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-h
- (2E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (ACI)
- 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (E)- (ZCI)
- Chalcone, 2′,4,4′-trihydroxy- (6CI, 7CI, 8CI)
- 2′,4,4′-Trihydroxychalcone
- (E)-1-(2,4-Dihydroxy-phenyl)-3-(4-hydroxy-phenyl)-propenone
- "Isoliquiritigenin
- ConMedNP.2934
- (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propene-1-one
- SMR000112969
- trans-2',4,4'-trihydroxychalcone
- MLS002207240
- MLS006010045
- MLSMR
- MLS000438943
-
- MDL: MFCD00075907
- Inchi: 1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+
- Chave InChI: DXDRHHKMWQZJHT-FPYGCLRLSA-N
- SMILES: C(C1C=CC(O)=CC=1O)(=O)/C=C/C1C=CC(O)=CC=1
- BRN: 1914295
Propriedades Computadas
- Massa Exacta: 256.07400
- Massa monoisotópica: 256.074
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 3
- Complexidade: 331
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 77.8
- Carga de Superfície: 0
- Contagem de Tautomeros: 57
- XLogP3: 3.2
- Peso Molecular: 256.25
Propriedades Experimentais
- Cor/Forma: Orange powder
- Densidade: 1.3840
- Ponto de Fusão: 196.0 to 200.0 deg-C
- Ponto de ebulição: 504 °C at 760 mmHg
- Ponto de Flash: 504 °C at 760 mmHg
- Solubilidade: H2O: <0.1 mg/mL
- PSA: 77.76000
- LogP: 2.69950
- Sensibilidade: Light Sensitive & Hygroscopic
- Solubilidade: H2O: <0.1 mg/mL
Isoliquiritigenin Informações de segurança
-
Símbolo:
- Pedir:警告
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26-37
- RTECS:FL7080000
- Condição de armazenamento:2-8°C
Isoliquiritigenin Dados aduaneiros
- CÓDIGO SH:2914501900
- Dados aduaneiros:
中国海关编码:
2914501900概述:
2914501900 其他酮酚。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙酮报明包装
Summary:
2914501900 other ketone-phenols。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%
Isoliquiritigenin Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0102-10mM*1mLinDMSO |
Isoliquiritigenin |
961-29-5 | 98.02% | 10mM*1mLinDMSO |
¥500 | 2023-07-26 | |
| MedChemExpress | HY-N0102-10mg |
Isoliquiritigenin |
961-29-5 | 98.07% | 10mg |
¥450 | 2025-04-15 | |
| MedChemExpress | HY-N0102-50mg |
Isoliquiritigenin |
961-29-5 | 98.07% | 50mg |
¥900 | 2025-04-15 | |
| MedChemExpress | HY-N0102-100mg |
Isoliquiritigenin |
961-29-5 | 98.07% | 100mg |
¥1400 | 2025-04-15 | |
| MedChemExpress | HY-N0102-200mg |
Isoliquiritigenin |
961-29-5 | 98.07% | 200mg |
¥2100 | 2025-04-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I111283-10mg |
Isoliquiritigenin |
961-29-5 | 10mg |
¥195.90 | 2023-09-02 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I111283-20mg |
Isoliquiritigenin |
961-29-5 | 20mg |
¥237.90 | 2023-09-02 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I111284-100mg |
Isoliquiritigenin |
961-29-5 | 98% | 100mg |
¥91.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I111284-1g |
Isoliquiritigenin |
961-29-5 | 98% | 1g |
¥322.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I111284-250mg |
Isoliquiritigenin |
961-29-5 | 98% | 250mg |
¥120.90 | 2023-09-02 |
Isoliquiritigenin Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 1 h, reflux
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 4 h, 30 °C
Referência
- Method for synthesizing isoliquiritigenin, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; reflux; 20 min, reflux
1.2 pH 5
1.2 pH 5
Referência
- Synthesis of isoliquiritigenin, Shizhen Guoyi Guoyao, 2012, 23(10), 2454-2456
Método de produção 4
Condições de reacção
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ; 20 °C; 40 - 45 min, 20 °C
1.2 Reagents: Hydrogen bromide Solvents: Acetone ; 45 min, reflux
1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrogen bromide Solvents: Acetone ; 45 min, reflux
1.3 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
Referência
- Method for synthesizing isoliquiritigenin, China, , ,
Método de produção 5
Condições de reacção
1.1 Solvents: Ethanol ; 5 min, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Referência
- Preparation of isoliquiritigenin derivatives and use thereof inducing brown fat differentiation, Korea, , ,
Método de produção 6
Condições de reacção
1.1 Catalysts: Silica , Potassium bisulfate Solvents: Polyethylene glycol ; 8 min, 5.3 - 5.7 bar, 92 - 99 °C
Referência
- Total synthesis and assignment of the absolute stereochemistry of xanthoangelol J: development of a highly efficient method for Claisen-Schmidt condensation, Tetrahedron, 2014, 70(3), 637-642
Método de produção 7
Condições de reacção
Referência
- Preparation of chalcone derivatives, European Patent Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium sulfate Solvents: Dichloromethane , Water ; 24 - 72 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
1.3 Reagents: Water
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Dichloromethane , Water ; 24 h, rt
1.3 Reagents: Water
Referência
- Synthesis of (±)-Abyssinone I and related compounds: Their anti-oxidant and cytotoxic activities, European Journal of Medicinal Chemistry, 2009, 44(5), 2239-2245
Método de produção 9
Condições de reacção
1.1 Catalysts: Calcium hydroxide Solvents: Methanol ; reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
Referência
- Calcium Hydroxide is an Efficient Catalyst for Synthesis of Polyhydroxy Chalcones, Synthesis and Reactivity in Inorganic, 2013, 43(5), 617-620
Método de produção 10
Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 d, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; cooled; overnight, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol , Water ; cooled; overnight, rt
Referência
- Preparation of liquiritigenin precursor via Friedel-Crafts reaction of 1,3-alkoxybenzene with 4-alkoxycinnamic acid, and preparation of liquiritigenin from the same, Japan, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 6 h, rt
Referência
- Synthesis and anti-tumor activity of novel aminomethylated derivatives of isoliquiritigenin, Molecules, 2014, 19(11), 17715-17726
Método de produção 12
Método de produção 13
Condições de reacção
1.1 Reagents: Barium hydroxide Solvents: Methanol ; 12 h, 50 °C; cooled
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 15 h, rt
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 15 h, rt
Referência
- Geometrically and Conformationally Restrained Cinnamoyl Compounds as Inhibitors of HIV-1 Integrase: Synthesis, Biological Evaluation, and Molecular Modeling, Journal of Medicinal Chemistry, 1998, 41(21), 3948-3960
Método de produção 14
Método de produção 15
Condições de reacção
1.1 Solvents: Ethanol ; 5 min, rt
1.2 Reagents: Sodium hydroxide ; 6 - 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.2 Reagents: Sodium hydroxide ; 6 - 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
Referência
- Structure-Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3',4',5'-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities, Journal of Medicinal Chemistry, 2009, 52(22), 7228-7235
Método de produção 16
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 30 min, 70 °C
Referência
- Isoliquiritigenin derivatives inhibit rankl-induced osteoclastogenesis by regulating p38 and NF-κB activation in RAW 264.7 cells, Molecules, 2020, 25(17),
Método de produção 17
Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; 8 h, 30 °C
Referência
- Method for synthesis of isoliquiritigenin from 4-hydroxybenzaldehyde and 2,4-dihydroxyacetophenone, China, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 30 min, reflux
Referência
- Method for synthesis of Isoliquiritigenin, China, , ,
Isoliquiritigenin Raw materials
- 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-
- 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-, (2E)-
- 2-Propen-1-one, 1-[2,4-bis(methoxymethoxy)phenyl]-3-(4-hydroxyphenyl)-, (E)- (9CI)
- 2-Propen-1-one, 1-[2,4-bis(methoxymethoxy)phenyl]-3-[4-(methoxymethoxy)phenyl]-, (2E)-
- 2-Propen-1-one, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-3-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-, (E)- (9CI)
- 4-Hydroxybenzaldehyde
- ETHANONE, 1-[2,4-BIS(METHOXYMETHOXY)PHENYL]-
- 2-Propen-1-one, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-hydroxyphenyl]-3-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-, (2E)-
- 2-Propen-1-one, 1-[2-hydroxy-4-(methoxymethoxy)phenyl]-3-[4-(methoxymethoxy)phenyl]-, (2E)-
- (2E)-1-[2,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-3-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-propen-1-one
- Benzaldehyde, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
- 2',4'-Dihydroxyacetophenone
- Paeonol
- 2-Hydroxy-4-(tetrahydropyran-2-yloxy)acetophenone
- 4-(methoxymethoxy)benzaldehyde
Isoliquiritigenin Preparation Products
Isoliquiritigenin Fornecedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:961-29-5)Isoliquiritigenin
Número da Ordem:LE10199;LE5873038;LE724
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:02
Preço ($):discuss personally
E- mail:18501500038@163.com
Amadis Chemical Company Limited
Membro Ouro
(CAS:961-29-5)Isoliquiritigenin
Número da Ordem:A845551
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:06
Preço ($):281.0
E- mail:sales@amadischem.com
Isoliquiritigenin Literatura Relacionada
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Related Categories
- Solventes e Químicos Orgânicos Compostos Orgânicos Fenilpropanóides e poliketonas Diarilpropanóides lineares 2’-Hidroxichalconas
- Solventes e Químicos Orgânicos Compostos Orgânicos Fenilpropanóides e poliketonas Diarilpropanóides lineares Chalconas e dihidrochalconas 2’-Hidroxichalconas
- Produtos Naturais e Extratos Extratos de Planta Baseado em plantas, Dendroviguiera splendens
- chalconas
- Produtos Farmacêuticos e Bioquímicos Princípios Ativos Farmacêuticos Substâncias Padrão
- Solventes e Químicos Orgânicos Compostos Orgânicos Aldeído/Cetona
961-29-5 (Isoliquiritigenin) Produtos relacionados
- 1776-30-3(2',4'-DIHYDROXYCHALCONE)
- 137369-23-4(2-Propen-1-one,1,1'-(4,6-dihydroxy-1,3-phenylene)bis[3-(4-methylphenyl)-, (E,E)-)
- 124469-46-1(2-Propen-1-one,1,1'-(4,6-dihydroxy-1,3-phenylene)bis[3-(4-methylphenyl)-)
- 25515-46-2(2-Propen-1-one,3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-, (2E)-)
- 25515-43-9(2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-phenyl-, (2E)-)
- 108051-24-7(2-Propen-1-one,1-(5-acetyl-2,4-dihydroxyphenyl)-3-phenyl-)
- 73692-50-9(Naringenin chalcone)
- 191925-58-3(2-Propen-1-one, 1-(2,6-dihydroxyphenyl)-3-phenyl-)
- 13745-20-5(2',4,4'-trihydroxychalcone)
- 82451-30-7(2-Propen-1-one, 3-phenyl-1-(2,4,6-trihydroxyphenyl)-, (E)-)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:961-29-5)Isoliquiritigenin
Pureza:99%/99%/99%
Quantidade:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Preço ($):Inquérito/Inquérito/Inquérito
Amadis Chemical Company Limited
(CAS:961-29-5)Isoliquiritigenin
Pureza:99%
Quantidade:5g
Preço ($):281.0